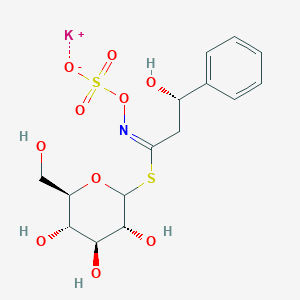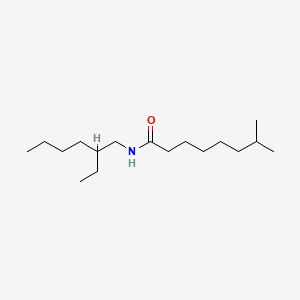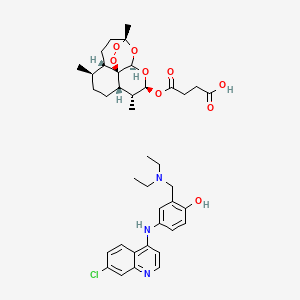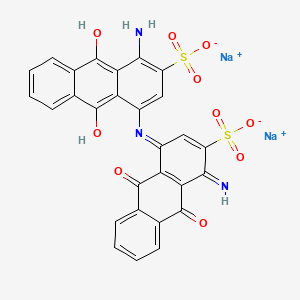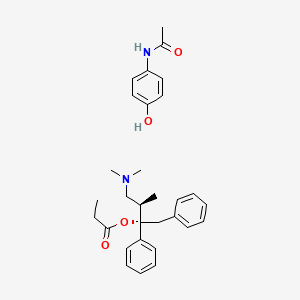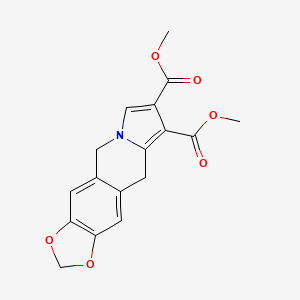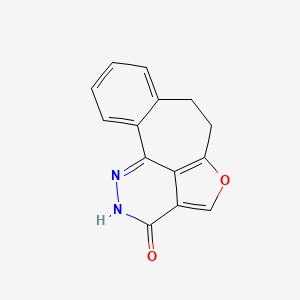
3,4-Dihydro-4-benzoyl-2H-pyrido(3,2-b)-1,4-oxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-4-benzoyl-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that features a pyrido-oxazine core structure. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-benzoyl-2H-pyrido(3,2-b)-1,4-oxazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor.
Oxazine Ring Formation: Cyclization reactions to form the oxazine ring.
Benzoylation: Introduction of the benzoyl group through Friedel-Crafts acylation or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced derivatives, possibly altering the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups.
Scientific Research Applications
3,4-Dihydro-4-benzoyl-2H-pyrido(3,2-b)-1,4-oxazine may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 3,4-Dihydro-4-benzoyl-2H-pyrido(3,2-b)-1,4-oxazine would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido-oxazines: Other compounds with similar core structures.
Benzoyl Derivatives: Compounds with benzoyl groups attached to different core structures.
Uniqueness
3,4-Dihydro-4-benzoyl-2H-pyrido(3,2-b)-1,4-oxazine may be unique in its specific combination of the pyrido-oxazine core with the benzoyl group, potentially leading to distinct biological activities or chemical properties.
Properties
CAS No. |
89970-15-0 |
|---|---|
Molecular Formula |
C14H12N2O2 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl(phenyl)methanone |
InChI |
InChI=1S/C14H12N2O2/c17-14(11-5-2-1-3-6-11)16-9-10-18-12-7-4-8-15-13(12)16/h1-8H,9-10H2 |
InChI Key |
FFVPIGWAMQRRPV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1C(=O)C3=CC=CC=C3)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


